Immucillins, 17

Description

Historical Context of Nucleoside Analog Inhibitor Development

The journey to discover and develop potent antiviral and anticancer agents has been significantly shaped by the study of nucleoside analogs. These are synthetic compounds that mimic the structure of natural nucleosides, the essential building blocks of DNA and RNA. nih.gov The initial breakthrough in this field came with the synthesis of zidovudine (B1683550) (AZT), the first FDA-approved drug for HIV treatment in 1987. wikipedia.org This marked a pivotal moment, demonstrating the potential of nucleoside analogs to inhibit viral replication by targeting the reverse transcriptase enzyme. wikipedia.org

Following this success, researchers explored further modifications to the nucleoside scaffold. nih.gov This led to the creation of dideoxynucleosides like zalcitabine (B1682364) (ddC) and didanosine (B1670492) (ddI), which lack the 3'-hydroxyl group necessary for DNA chain elongation, effectively terminating the process. nih.govwikipedia.org The development of carbocyclic nucleosides, such as abacavir, where a carbon ring replaces the sugar moiety, further expanded the arsenal (B13267) of antiviral agents. wikipedia.org These early successes laid the groundwork for the design of more sophisticated and specific inhibitors, including the Immucillin class of compounds. nih.govwikipedia.org

The Role of Enzyme Transition State Mimicry in Inhibitor Design

A fundamental principle in modern drug design is the concept of transition state mimicry. wikipedia.org Enzymes accelerate chemical reactions by stabilizing the high-energy transition state of a substrate, the fleeting molecular configuration between reactant and product. wikipedia.organnualreviews.org Theory suggests that a stable molecule designed to resemble this transition state will bind to the enzyme with exceptionally high affinity, acting as a potent inhibitor. wikipedia.orgpsu.edu This approach aims to harness the immense binding energy that enzymes have for their transition states, which can be many orders of magnitude greater than their affinity for the substrate itself. psu.edunih.gov

The design of transition state analogs is a meticulous process that involves determining the precise geometry and electronic distribution of the transition state. wikipedia.org This is often achieved through a combination of experimental techniques, such as kinetic isotope effect (KIE) studies, and computational modeling. psu.edu By understanding the unique characteristics of the transition state, chemists can synthesize stable molecules that effectively "trick" the enzyme into binding them as if they were the true transition state, thereby blocking its catalytic activity. wikipedia.orgpsu.edu This strategy has proven particularly successful in the development of inhibitors for enzymes like purine (B94841) nucleoside phosphorylase (PNP), a key target for the Immucillins. researchgate.netacs.org

Overview of Immucillin Classes and Generations, Including Acyclic Analogs

Immucillins are a class of powerful transition-state analog inhibitors specifically designed to target N-ribosyltransferases, such as purine nucleoside phosphorylase (PNP). acs.orgresearchgate.net Their development has progressed through several generations, each refining the molecular structure to achieve greater potency and specificity. pnas.org

First-Generation Immucillins: The initial generation, exemplified by Immucillin-H (also known as forodesine (B1673553) or BCX-1777), was designed based on the transition state of bovine PNP. pnas.orgnih.govnewdrugapprovals.org These compounds feature an iminoribitol ring that mimics the ribocation character of the transition state and a 9-deazapurine base to prevent the enzymatic cleavage that would normally occur. pnas.orgpnas.org

Second-Generation Immucillins: Subsequent research on the human PNP enzyme revealed a more dissociated transition state. acs.orgpnas.org This led to the development of second-generation inhibitors like DADMe-Immucillin-H and DADMe-Immucillin-G. acs.orgpnas.org These molecules incorporate a methylene (B1212753) bridge to increase the distance between the ribocation mimic and the purine base, better reflecting the geometry of the human PNP transition state and resulting in even tighter binding. pnas.orgpnas.org

Third and Fourth-Generation (Acyclic) Immucillins: Further innovation led to the creation of acyclic Immucillins, which simplify the chemical structure while retaining high inhibitory activity. researchgate.netnih.govacs.org Compounds like DATMe-Immucillin-H (third-generation) and SerMe-ImmH (fourth-generation) feature open-chain amino alcohol structures that still effectively mimic the key features of the transition state. pnas.orgresearchgate.net The flexibility of these acyclic analogs allows them to adopt optimal conformations within the enzyme's active site. nih.gov This simplification of the molecular scaffold, in some cases removing all asymmetric carbons, offers advantages in chemical synthesis. researchgate.netacs.org

Structure

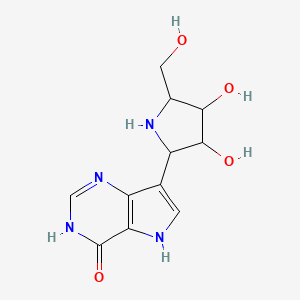

2D Structure

3D Structure

Properties

IUPAC Name |

7-[3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O4/c16-2-5-9(17)10(18)7(15-5)4-1-12-8-6(4)13-3-14-11(8)19/h1,3,5,7,9-10,12,15-18H,2H2,(H,13,14,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWKXDMQDITUYRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(N1)C(=O)NC=N2)C3C(C(C(N3)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10870231 | |

| Record name | 7-[3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-1,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219216-83-7 | |

| Record name | 7-[3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-1,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Theoretical Frameworks in Immucillin Design

Principles of Enzymatic Transition State Theory and Its Application to N-Ribosyltransferases

Enzymatic transition state theory is founded on the principle that enzymes accelerate reactions by binding to the transition state structure with much greater affinity than they bind to the substrate or product. utdallas.edudntb.gov.ua This preferential binding stabilizes the fleeting, high-energy transition state, thereby lowering the activation energy of the reaction. utdallas.edudntb.gov.ua Consequently, a stable molecule that chemically and structurally mimics this transition state—a transition state analog—should bind to the enzyme with exceptionally high affinity, acting as a powerful inhibitor. utdallas.edunih.govnih.gov

N-ribosyltransferases are a class of enzymes that catalyze the cleavage of the N-glycosidic bond in nucleosides. nih.gov The reactions proceed through a transition state characterized by significant oxocarbenium ion character, where the ribose ring adopts a more planar geometry and a positive charge develops at the anomeric carbon (C1'). nih.govnih.govnih.gov The leaving group, typically a purine (B94841) or pyrimidine base, departs, and a nucleophile (like phosphate (B84403) or water) attacks the anomeric carbon. nih.gov The design of Immucillins is a direct application of this theory. researchgate.netnih.gov These inhibitors are engineered to replicate the key geometric and electrostatic features of the N-ribosyltransferase transition state, such as the cationic charge and the shape of the ribose moiety. nih.govpnas.org

Quantum Chemical and Kinetic Isotope Effect Studies in Transition State Elucidation

Determining the precise structure of a femtosecond-lifetime enzymatic transition state is not possible through direct observation. dntb.gov.uanih.gov Instead, its structure is inferred using a combination of experimental and computational methods, primarily kinetic isotope effects (KIEs) and quantum chemical calculations. nih.govnih.govnih.gov

A kinetic isotope effect is the change in the rate of a reaction when an atom in the reactant is replaced with one of its heavier isotopes. nih.govyoutube.com By measuring KIEs at various atomic positions involved in the bond-breaking and bond-making steps of the enzymatic reaction (e.g., the anomeric carbon of the ribose, the nitrogen of the leaving group), scientists can deduce detailed information about the bonding environment and geometry of the transition state. nih.govnih.gov

This experimental KIE data then serves as a set of boundary conditions for quantum chemical modeling. nih.govnih.gov Computational chemists build models of the proposed transition state and calculate the theoretical KIEs for that structure. The model is refined until the calculated KIEs match the experimentally measured values. nih.gov This validated computational model provides a three-dimensional electrostatic potential map of the transition state, which effectively becomes the blueprint for designing a high-affinity transition state analog inhibitor. nih.govnih.govnih.gov

**2.3. Rational Design Paradigms Guiding Immucillin Development

The design of Immucillins has been an iterative process, with each generation of inhibitors refined based on an evolving understanding of the target enzyme's transition state and structure.

The first-generation Immucillins, such as Immucillin H (also known as Forodesine (B1673553) or BCX-1777), were designed based on the transition state of purine nucleoside phosphorylase (PNP). pnas.orgnih.govpnas.org The design of Immucillin H incorporated several key features to mimic the transition state of PNP-catalyzed phosphorolysis: pnas.orgcinz.nz

Iminoribitol Ring: The oxygen of the ribose ring (O4') was replaced with a nitrogen atom. pnas.org This imino group has a pKa near physiological pH and becomes protonated upon binding to the enzyme, creating a positive charge that mimics the oxocarbenium ion character of the transition state. pnas.orgresearchgate.net

9-Deazapurine: The nitrogen at position 9 of the hypoxanthine base was replaced with a carbon atom. nih.govcinz.nz This creates a stable carbon-carbon bond to the iminoribitol ring, preventing enzymatic cleavage. nih.gov It also increases the basicity at the N7 position, mimicking the protonation that occurs at N7 to activate the leaving group during the natural reaction. nih.govnih.gov

These features resulted in an inhibitor with picomolar affinity for PNP, binding approximately 100,000 times more tightly than the natural substrate. researchgate.net

Subsequent generations of Immucillins were developed to further refine the mimicry of the transition state, particularly for human PNP, which was found to have a later, more dissociated transition state than the bovine enzyme initially studied. pnas.orgcinz.nz

Second-Generation (e.g., DADMe-Immucillin-H): To better mimic the fully dissociated ribocation of the late transition state, DADMe-Immucillin-H was designed with a methylene (B1212753) bridge connecting the 9-deazapurine base to a dihydroxypyrrolidine cation. pnas.orgjst.go.jp This design increased the distance between the leaving group and the ribocation mimic, resulting in even tighter binding to human PNP. pnas.org

Third-Generation (e.g., DATMe-Immucillin-H): This generation explored acyclic (open-chain) analogs to mimic the ribocation. pnas.orgresearchgate.net DATMe-Immucillin-H, an open-chain amino alcohol cation, offered greater conformational flexibility. pnas.orgresearchgate.net This flexibility allows the inhibitor to adopt an optimal conformation within the enzyme's active site, leading to potent inhibition comparable to the second-generation compounds but with a chemically simpler structure. pnas.orgnih.gov

Fourth-Generation (e.g., SerMe-ImmH): The design was further simplified by using an achiral dihydroxyaminoalcohol (seramide) as the ribocation mimic. pnas.org Despite its structural simplicity and lack of chiral centers in the acyclic portion, SerMe-ImmH maintains picomolar affinity for PNP. pnas.orgresearchgate.net The rotational freedom of the acyclic group allows the key hydroxyl and amine groups to align perfectly with the binding site, demonstrating that multiple chemical solutions exist for mimicking the transition state. pnas.orgresearchgate.net

The development of third and fourth-generation Immucillins involved the systematic exploration of acyclic analogs to identify simplified, synthetically accessible, yet highly potent alternatives to the more complex cyclic structures of the first and second generations. nih.govnih.gov This exploration led to the synthesis of a series of compounds where the cyclic iminoribitol was replaced with various linear amino alcohols. nih.gov

Immucillin 17 belongs to this series of third-generation, acyclic analogs. The core design principle for this series was to determine the minimal structural requirements for high-affinity binding by leveraging the increased conformational freedom of an open chain. researchgate.netnih.gov Research on this series revealed that the precise positioning of two hydroxyl groups was critical for achieving picomolar activity, as these groups form key hydrogen bonds with the enzyme and the bound phosphate ion. nih.govresearchgate.net The flexibility of the acyclic backbone allows these crucial hydroxyls to adopt a conformation within the active site that resembles the orientation of the hydroxyls in the parent cyclic inhibitors like Immucillin H and DADMe-Immucillin-H. nih.gov While some acyclic analogs were weaker inhibitors, compounds like Immucillin 17 and its close relatives demonstrated that the rigid ring system was not strictly necessary for potent PNP inhibition, paving the way for simpler and potentially more bioavailable drug candidates. nih.gov

Data on Immucillin Generations

The evolution of Immucillin design is clearly reflected in their binding affinities for human purine nucleoside phosphorylase (PNP).

| Compound Name | Generation | Key Structural Feature | Dissociation Constant (Kd or Ki*) |

| Immucillin-H (Forodesine) | First | Cyclic Iminoribitol | 56 pM |

| DADMe-Immucillin-H (Ulodesine) | Second | Methylene-bridged Pyrrolidine (B122466) | 9 pM |

| DATMe-Immucillin-H | Third | Acyclic Amino Alcohol | 9 pM |

| SerMe-ImmH | Fourth | Achiral Acyclic Seramide | 5.2 pM |

Data compiled from multiple sources. pnas.orgcinz.nzjst.go.jpnih.gov

Structural Insights into Immucillin Enzyme Recognition

X-ray Crystallography of Immucillin-Enzyme Complexes

Crystallographic studies of Immucillins in complex with their target enzymes, primarily purine (B94841) nucleoside phosphorylase (PNP), have revealed the intricate molecular conversations that lead to tight binding and inhibition. These high-resolution snapshots of the enzyme-inhibitor complexes offer a detailed view of the active site and the subtle conformational adjustments that accommodate these potent molecules.

Analysis of Active Site Architecture and Binding Pockets

The active site of human purine nucleoside phosphorylase (PNP) is located at the interface between the subunits of the enzyme trimer. mdpi.comnih.gov X-ray crystal structures show that the binding pocket is a well-defined cavity that accommodates the purine base, the ribose mimic, and a phosphate (B84403) or sulfate (B86663) ion. Key residues from one subunit form the primary binding site, while residues from an adjacent subunit also contribute to inhibitor binding. mdpi.com

In the complex of human PNP with the first-generation inhibitor, Immucillin-H (ImmH), the 9-deazahypoxanthine base is stabilized by hydrogen bonds with key residues. pnas.orgnih.gov Specifically, the N7 atom of the purine ring analog forms a hydrogen bond with the side chain of Asn243. acs.orgmpi-cbg.de The active site is further shaped by residues such as Phe200, Ala255, and Met219, which form van der Waals contacts with the inhibitor. pnas.orgpnas.org The catalytic sites are situated near the interface between monomers, and a "gate" loop, comprising residues 240–256, controls access to the active site. researchgate.net

The phosphate-binding site is another critical component of the active site architecture. It is defined by a constellation of residues, including Arg84, His86, Ser33, and Ser220, which form hydrogen bonds with the phosphate or a sulfate mimic. pnas.org This interaction is crucial as it positions the nucleophile for the phosphorolysis reaction that the enzyme catalyzes. The precise geometry of these interactions underscores the enzyme's specificity for its substrates and the effectiveness of transition-state analogues that mimic this geometry.

Ligand-Induced Conformational Changes in Target Enzymes

The binding of Immucillins to their target enzymes is not a simple lock-and-key mechanism; it often induces significant conformational changes in the enzyme structure. frontiersin.orgnih.govnih.govrsc.org These changes are essential for achieving the tight binding characteristic of transition-state analogues. Upon binding of inhibitors like DADMe-Immucillin-H (DADMe-ImmH), two major regions of human PNP undergo conformational alterations: the His257-helix and the His64-loop. nih.gov In the unbound state, these regions are often in an "open" conformation, directed away from the active site. However, in the presence of the inhibitor and a phosphate ion, they adopt a "closed" conformation, moving closer to the active site to form critical hydrogen bonding interactions with the ligand. nih.gov

A notable ligand-induced change involves the rotation of Phe200. pnas.org In the complex with DATMe-Immucillin-H (DATMe-ImmH), this phenylalanine residue rotates, which, along with changes in the adjacent Ala255, alters the geometry of the loop spanning residues 250–260. pnas.org This reordering at the active site can also influence the dynamics at the trimeric interface, suggesting that conformational changes can be propagated between subunits. pnas.org Furthermore, the binding of transition-state analogs can shield the inhibitor from the bulk solvent by causing a catalytic loop to move a significant distance (approximately 25 Å) to cover the active site, where it forms an ordered antiparallel beta-sheet. nih.gov These dynamic adjustments highlight the flexibility of the enzyme and its ability to mold itself around the transition state, thereby maximizing binding energy.

Water Networks and Hydrogen Bonding in Inhibitor Recognition

Water molecules play a crucial and often underappreciated role in mediating the interaction between Immucillins and their target enzymes. unito.itusp.brnih.gov They are not merely passive solvent but are integral components of the hydrogen-bonding network that stabilizes the enzyme-inhibitor complex. researchgate.net X-ray crystal structures have revealed ordered water molecules in the active site that form bridging hydrogen bonds between the inhibitor and enzyme residues.

Comparative Structural Analysis of Different Immucillin Generations and Analogs

The development of Immucillins has progressed through several "generations," each designed to more closely mimic the dissociative transition state of the N-ribosyl transferase reaction. nih.gov Comparative structural analysis of these different generations complexed with PNP reveals a fascinating story of rational drug design and the fine-tuning of inhibitor-enzyme interactions. pnas.orgresearchgate.net

First-generation inhibitors like Immucillin-H (ImmH) were designed to be isosteric with the substrate inosine. pnas.org While a potent inhibitor, structural studies revealed it to be an imperfect fit in the catalytic site, with a relatively long ion pair distance between the iminoribitol ring and the bound phosphate. pnas.org

Second-generation inhibitors, such as DADMe-Immucillin-H (DADMe-ImmH) , were engineered to increase the distance between the ribose mimic and the purine leaving group by incorporating a methylene (B1212753) bridge. pnas.org This design better reflects the geometry of a more dissociative transition state. nih.gov X-ray structures show that this modification allows for a more favorable, shorter ion pair distance (3.0 Å) between the cationic nitrogen of the inhibitor and the phosphate mimic. pnas.org

Third-generation inhibitors, like DATMe-Immucillin-H (DATMe-ImmH) , feature an acyclic amino alcohol that mimics the ribocation. pnas.org Despite the lack of a ring structure, it binds with picomolar affinity. The acyclic nature provides rotational freedom that allows for optimal positioning of the hydroxyl groups to form key hydrogen bonds. pnas.org

Fourth-generation inhibitors, such as SerMe-Immucillin-H (SerMe-ImmH) , further simplify the design by using an achiral dihydroxyaminoalcohol group. pnas.org This simplification did not compromise potency; in fact, SerMe-ImmH is one of the most powerful PNP inhibitors. pnas.org Its structural flexibility allows the 9-deazahypoxanthine group to maintain the favorable hydrogen bonding interactions seen in the second and third-generation inhibitors. pnas.org

The table below summarizes key structural features and binding parameters for different Immucillin generations.

| Compound Name | Generation | Key Structural Feature | Ion Pair Distance (Å) | PDB ID (Human PNP) |

| Immucillin-H (ImmH) | First | Iminoribitol ring | >3.0 | 1RR6 rcsb.org |

| DADMe-Immucillin-H | Second | Dihydroxypyrrolidine ring with methylene bridge | 3.0 | 1RSZ researchgate.net |

| DATMe-Immucillin-H | Third | Acyclic amino alcohol | 3.0 | 1YI9 |

| SerMe-Immucillin-H | Fourth | Achiral dihydroxyaminoalcohol | 3.1 | 1YIB |

Advanced Synthetic Methodologies for Immucillin Analogs

Stereoselective Synthesis of Immucillin Stereoisomers and Analogs

The biological activity of immucillins is highly dependent on their stereochemistry. Therefore, developing stereoselective synthetic methods is crucial.

One approach to achieving stereoselectivity is through the use of chiral starting materials, such as D-xylose, to synthesize the iminoribitol core. acs.org The stereochemistry of the final product is controlled throughout the multi-step synthesis.

In the synthesis of DADMe-Immucillin-G, a second-generation inhibitor, a key stereoselective step is the Luche reduction of a ketone intermediate, which proceeds with high diastereoselectivity. researchgate.net This is followed by mesylation to furnish an advanced intermediate with the desired stereochemistry. researchgate.net

The synthesis of piperidine (B6355638) nucleosides as conformationally restricted immucillin mimics also highlights stereoselective methods. The preparation of a key cis-epoxide intermediate is achieved with high stereoselectivity, which then allows for the desired D-altro configuration in the final piperidine nucleoside products. mdpi.comresearchgate.net

Development of Acyclic Immucillins, including Synthetic Routes to Immucillin 17

Acyclic immucillins were developed to simplify the chemical synthesis and improve the pharmacokinetic properties of the parent compounds. researchgate.net These analogs replace the cyclic iminoribitol moiety with a flexible acyclic chain, which can still adopt a conformation that mimics the transition state of the target enzyme. nih.govacs.org

The synthesis of acyclic immucillins often involves the reductive amination of a suitable aldehyde with an amino alcohol derivative. For example, SerMe-Immucillin-G and DATMe-Immucillin-G, two highly potent acyclic analogs, were synthesized using this approach. nih.gov The synthesis of SerMe-Immucillin-H, another potent analog, also utilizes reductive alkylation. nih.gov

Synthetic Route to Immucillin 17 (SerMe-Immucillin-H):

SerMe-Immucillin-H, also referred to as compound 10 in some literature, is a fourth-generation immucillin analog that is achiral, simplifying its synthesis significantly. pnas.org A key synthetic strategy for SerMe-Immucillin-H (10) involves the reductive alkylation of 9-deazahypoxanthine with serinol. nih.gov

A more detailed synthetic pathway for a related acyclic immucillin, (±)-17, starts from cis-but-2-ene-1,4-diol. nih.gov While not the exact synthesis for SerMe-Immucillin-H, it illustrates the general principles for constructing these acyclic analogs.

A general method for synthesizing acyclic fleximer analogs of 8-aza-7-deazapurine nucleosides involves the Vorbrüggen conditions, using 2-acetoxyethylacetoxymethyl ester as the acyclic sugar mimic. mdpi.com

Table 2: Key Acyclic Immucillin Analogs and Their Synthetic Approaches

| Compound Name | Synthetic Approach | Key Features | Reference |

| SerMe-Immucillin-G (8) | Reductive amination | Picomolar inhibitor, simplified achiral structure | nih.gov |

| DATMe-Immucillin-G (9) | Reductive amination | Picomolar inhibitor | nih.gov |

| SerMe-Immucillin-H (10) | Reductive alkylation | Potent, orally available in mice, achiral | nih.govpnas.org |

| DADMe-Immucillin-G (3) | Mannich reaction | Simplified synthesis from D-xylose derived pyrrolidine (B122466) | acs.org |

Exploration of Conformationally Restricted Immucillin Mimics (e.g., Piperidine Nucleosides)

To better understand the bioactive conformation of immucillins, researchers have synthesized conformationally restricted analogs. Piperidine nucleosides, for instance, have been developed to mimic the 3E conformation that immucillins adopt when bound to the active site of PNP. mdpi.comresearchgate.net

The synthesis of these piperidine nucleosides often starts from a homologating agent like 5,6-dihydro-1,4-dithiin. mdpi.comresearchgate.net Through a series of stereoselective reactions, including the formation of a cis-epoxide, the desired polyhydroxylated piperidine scaffold is constructed. mdpi.comresearchgate.net Subsequent coupling with a purine (B94841) base analog yields the final piperidine nucleoside. NMR analysis has confirmed that these mimics adopt the desired chair conformation, which resembles the bioactive conformation of the natural immucillins. mdpi.comresearchgate.net

Strategies for Modifying Purine Base and Iminoribitol Moieties

Modifications to both the purine base and the iminoribitol moiety have been extensively explored to generate immucillin analogs with improved properties.

Purine Base Modifications:

Deazapurine Analogs: Many potent PNP inhibitors are derivatives of deazapurine bases. mdpi.com The replacement of nitrogen with carbon at the 9-position (9-deazapurines) creates a stable C-C bond and alters the pKa of the N7 nitrogen, which is crucial for mimicking the transition state. pnas.org

Fleximers: Fleximers are modified nucleosides where the bicyclic purine base is split into two separate moieties connected by a C-C bond. mdpi.comresearchgate.net This introduces flexibility, allowing for novel interactions with the target enzyme. mdpi.com The synthesis of these analogs often involves Suzuki-Miyaura cross-coupling reactions. mdpi.comresearchgate.net

Functional Group Substitution: The introduction of different functional groups onto the purine ring can significantly impact binding affinity. For example, an efficient copper-catalyzed Ullmann-type amination has been used to install an amino group on the heterocyclic moiety of BCX-4430. rsc.org

Iminoribitol Moiety Modifications:

Acyclic Analogs: As discussed in section 5.3, replacing the iminoribitol ring with an acyclic chain has been a successful strategy. nih.govacs.org

Piperidine Scaffolds: The replacement of the five-membered pyrrolidine ring with a six-membered piperidine ring creates conformationally restricted mimics. mdpi.comresearchgate.net

DADMe (4′-deaza-1′-aza-2′-deoxy-1′-(9-methylene)) Analogs: These second-generation immucillins feature a methylene-bridged dihydroxypyrrolidine cation, which increases the distance between the ribocation mimic and the purine base, leading to enhanced binding affinity. pnas.orgasm.org

Iminoribitol Modifications: The partial double-bond character of the C1'-O4' linkage in the transition state is mimicked by the (2R, 3R, 4S)-2-hydroxymethyl-3,4-pyrrolidinediol (iminoribitol) moiety. nih.gov Modifications to this core, such as creating N-arylmethyl-substituted iminoribitols, have been explored to enhance selectivity for different nucleoside hydrolases. researchgate.netresearchgate.net

Computational Approaches in Immucillin Research

Molecular Docking and Virtual Screening for Novel Immucillin Scaffolds

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. salilab.org In immucillin research, it is extensively used to understand how these inhibitors fit into the active site of their target enzymes, such as purine (B94841) nucleoside phosphorylase (PNP) and 5′-methylthioadenosine/S-adenosylhomocysteine nucleosidase (MTAN). nih.govnih.gov For instance, docking experiments with simplified analogues of immucillin-G against human PNP revealed a binding mode nearly identical to that of the potent inhibitor Immucillin-H (IMH). nih.govresearchgate.net This process often involves preparing the protein structure, which may be obtained from crystallographic data, and then using algorithms to place the ligand (immucillin analogue) into the binding pocket in various possible conformations, scoring each pose to identify the most favorable one. salilab.orgnih.gov

Building on molecular docking, virtual screening is a powerful method for discovering novel drug candidates from large libraries of chemical compounds. In the context of immucillins, this process can be used to identify new molecular scaffolds that could mimic the inhibitory action of known immucillins. Researchers have used virtual screening to search databases like the ZINC database, which contains millions of commercially available compounds, for natural compounds that could inhibit enzymes like Helicobacter pylori MTAN. nih.govnih.govresearchgate.netdntb.gov.ua The screening is often guided by the structural information of a known inhibitor, such as an immucillin analogue, to find new molecules with high predicted binding affinity for the target enzyme. nih.govnih.gov This approach significantly narrows down the number of compounds that need to be synthesized and tested experimentally, making the search for new inhibitors more efficient.

| Computational Tool/Method | Application in Immucillin Research | Target Enzyme Example | Reference |

| Molecular Docking | Predicts binding conformation and affinity of immucillin analogues. | Human Purine Nucleoside Phosphorylase (hPNP) | nih.govresearchgate.net |

| Virtual Screening | Identifies novel potential inhibitors from large compound databases. | Helicobacter pylori MTAN (HpMTAN) | nih.govnih.gov |

| Glide (Schrödinger) | Software used for docking and screening procedures. | Helicobacter pylori MTAN (HpMTAN) | nih.gov |

| AutoDock | A suite of automated docking tools. | Used for screening against multiple target structures. | salilab.org |

Molecular Dynamics Simulations to Investigate Inhibitor-Enzyme Dynamics

While molecular docking provides a static picture of the inhibitor-enzyme complex, molecular dynamics (MD) simulations offer a dynamic view, revealing the time-dependent behavior and conformational flexibility of the system. acs.orgresearchgate.net MD simulations are used extensively in immucillin research to assess the stability of the inhibitor within the enzyme's active site and to understand the subtle dynamic interactions that contribute to binding affinity. nih.govacs.org For example, MD simulations of Plasmodium falciparum PNP (PfPNP) in complex with an immucillin have been performed to study the structural stability and protein-drug interactions in this hexameric enzyme. nih.gov

These simulations can track the movements of every atom in the system over time, typically for nanoseconds to microseconds, providing detailed information about hydrogen bond networks, electrostatic interactions, and hydrophobic contacts between the immucillin and the enzyme. nih.govacs.org Studies comparing the binding of the inhibitor BuT-DADMe-Immucillin-A to MTAN from E. coli and V. cholerae used MD simulations to explore why the inhibitor has a much higher affinity for the E. coli enzyme. acs.org The simulations revealed differences in the hydrogen bonding and dynamic architecture of the two enzyme-inhibitor complexes that could not be explained by static structures alone. acs.org Similarly, long-unbiased MD simulations have been used to observe the entire binding process of DADMe-immucilin-H to PNP, capturing different binding pathways and intermediate states. researchgate.netinnovareacademics.in

| Enzyme-Inhibitor System | Simulation Duration | Key Finding | Reference |

| H. pylori MTAN - ZINC00490333 | 100 ns | The binding of the novel compound was stable over the simulation time. | nih.gov |

| E. coli MTAN - BuT-DADMe-Immucillin-A | Not Specified | Revealed differences in H-bonding compared to V. cholerae MTAN. | acs.org |

| P. falciparum PNP - Immucillin | Not Specified | Elucidated structural stability and key protein-drug interactions. | nih.gov |

| PNP - DADMe-immucilin-H | Microsecond-long | Reconstructed the complete binding process and identified multiple pathways. | innovareacademics.in |

Density Functional Theory (DFT) Calculations for Understanding Interaction Energies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as molecules. wikipedia.org In immucillin research, DFT calculations provide a deeper understanding of the fundamental interactions between the inhibitor and its environment by analyzing properties based on the electron density. nanomedicine-rj.comnanomedicine-rj.com This approach allows for the precise calculation of interaction energies, the nature of chemical bonds, and charge transfer between the immucillin molecule and its binding partner. nanomedicine-rj.comfrontiersin.org

A notable application involved studying the adsorption of Immucillin-A on pristine and nitrogen-doped TiO2 anatase nanoparticles, which have potential as nanobiosensors or drug carriers. nanomedicine-rj.comnanomedicine-rj.com Using DFT, researchers calculated adsorption energies, bond lengths, and bond angles to determine the stability of the complex. nanomedicine-rj.comnanomedicine-rj.com The analysis of the electronic structure, including the density of states (DOS) and molecular orbitals, revealed that the interaction was more favorable with the N-doped nanoparticles and involved a charge transfer from the Immucillin-A molecule to the nanoparticle surface. nanomedicine-rj.comnanomedicine-rj.com Such calculations are crucial for designing and optimizing materials that interact with immucillins at a molecular level and for rationalizing the electronic contributions to the binding energy within an enzyme's active site. mdpi.com

| System Studied | DFT Calculation Type | Property Investigated | Reference |

| Immucillin-A and TiO2 Nanoparticles | Adsorption Energy Analysis | Stability of the drug-nanoparticle complex. | nanomedicine-rj.comnanomedicine-rj.com |

| Immucillin-A and TiO2 Nanoparticles | Density of States (DOS) Analysis | Electronic structure and chemical bonding. | nanomedicine-rj.comnanomedicine-rj.com |

| Immucillin-A and TiO2 Nanoparticles | Mulliken Charge Analysis | Charge transfer between the drug and nanoparticle. | nanomedicine-rj.comnanomedicine-rj.com |

Ligand-Based and Structure-Based Pharmacophore Modeling

Pharmacophore modeling is a cornerstone of rational drug design that defines the essential three-dimensional arrangement of chemical features a molecule must possess to exert a specific biological effect. These models can be generated in two primary ways: ligand-based or structure-based.

Ligand-based pharmacophore modeling is employed when the three-dimensional structure of the target receptor is unknown. The model is built by superimposing a set of active molecules and extracting their common chemical features. In a study targeting H. pylori MTAN, researchers generated a quantitative pharmacophore model based on a set of 17 immucillin analogues with known inhibitory activities (IC50 values). nih.gov This model identified the crucial structural features required for biological activity, such as hydrogen bond donors, acceptors, and aromatic rings. nih.gov

Structure-based pharmacophore modeling , conversely, utilizes the known 3D structure of the enzyme's active site, often with a bound ligand. The model is derived from the key interaction points between the enzyme and the inhibitor.

Both types of models serve as 3D queries for virtual screening of large compound databases to identify new molecules that match the pharmacophore features. nih.govresearchgate.net For example, a validated ligand-based pharmacophore hypothesis for HpMTAN inhibitors was used to screen the ZINC natural compound database, leading to the identification of a novel potential inhibitor. nih.govdntb.gov.ua This approach effectively filters vast chemical libraries to find diverse structures that are likely to be active, providing promising leads for further development. researchgate.net

| Pharmacophore Feature | Description | Role in Immucillin Design | Reference |

| Hydrogen Bond Donor (HBD) | A group that can donate a hydrogen atom to form a hydrogen bond. | Mimics key interactions with active site residues. | nih.govresearchgate.net |

| Hydrogen Bond Acceptor (HBA) | An electronegative atom that can accept a hydrogen atom in a hydrogen bond. | Essential for anchoring the inhibitor in the binding pocket. | nih.govresearchgate.net |

| Aromatic Ring (AR) | A planar, cyclic, conjugated ring system. | Can participate in π-π stacking or hydrophobic interactions. | researchgate.net |

| Hydrophobic Group (HY) | A nonpolar group that avoids contact with water. | Occupies hydrophobic pockets within the active site. | nih.gov |

Biochemical Consequences of Enzyme Inhibition by Immucillins

Perturbation of Purine (B94841) Salvage Pathways

The purine salvage pathway is a critical metabolic route for recycling purine bases and nucleosides, which are essential for the synthesis of DNA and RNA. Immucillins, particularly Immucillin-H (also known as Forodesine) and Immucillin-G, are potent inhibitors of purine nucleoside phosphorylase (PNP), a key enzyme in this pathway. nih.govresearchgate.netmdpi.com PNP catalyzes the reversible phosphorolysis of purine nucleosides, such as (deoxy)guanosine and (deoxy)inosine, into their respective purine bases and (deoxy)ribose-1-phosphate. mdpi.comcore.ac.uk

Inhibition of PNP by immucillins disrupts this crucial step, leading to an accumulation of its substrates, most notably deoxyguanosine (dGuo). nih.govcore.ac.uk This buildup of dGuo is a central event that triggers a cascade of downstream biochemical consequences. In normal T-cells, and particularly in malignant T-cell lines, the excess dGuo is shunted into an alternative pathway where it is phosphorylated by deoxycytidine kinase (dCK). nih.gov This action effectively traps the purine nucleoside within the cell, preventing its normal degradation and recycling.

The perturbation of the purine salvage pathway is particularly detrimental to cells that are highly dependent on this pathway for their purine supply. For instance, the malaria parasite Plasmodium falciparum is a purine auxotroph, meaning it cannot synthesize purines de novo and relies entirely on salvaging them from its host. researchgate.netnih.gov Inhibition of both host and parasite PNP by immucillins like DADMe-Immucillin-G leads to purine starvation and ultimately, the death of the parasite. researchgate.netpnas.org

Interference with DNA and RNA Synthesis Precursor Supply

The inhibition of ribonucleotide reductase by the accumulation of dGTP directly impacts the supply of precursors for DNA synthesis. By blocking the production of other deoxyribonucleotides, the cell is starved of the necessary components for DNA replication, leading to cell cycle arrest and apoptosis. nih.govcore.ac.uk

Furthermore, the effects of immucillins can extend to RNA synthesis, albeit more indirectly. While the primary mechanism involves the disruption of deoxyribonucleotide pools, some studies have investigated the broader impact on nucleic acid synthesis. For instance, in studies with CCRF-CEM cells, Immucillin-H was found to selectively block the incorporation of guanosine (B1672433) into nucleic acids, with no effect on the incorporation of other bases or nucleosides like adenine (B156593), adenosine, and deoxycytidine. nih.gov This suggests a specific disruption in the metabolic pathways leading to guanosine utilization for RNA and DNA synthesis, consistent with the targeted inhibition of PNP. nih.gov

It is important to note that some immucillin derivatives, such as Immucillin-A (Galidesivir), have a different mechanism of action. Immucillin-A acts as a prodrug and is converted into its triphosphate form, which can then be incorporated into viral RNA, functioning as a chain terminator for RNA-dependent RNA polymerases. researchgate.netacs.org This highlights the diverse ways in which immucillins can interfere with the fundamental processes of DNA and RNA synthesis.

Modulation of Allosteric Enzyme Regulation by Immucillins

The biochemical consequences of immucillin action are a prime example of the modulation of allosteric enzyme regulation. Allosteric enzymes possess regulatory sites distinct from their active sites, and the binding of effector molecules to these sites can either enhance or inhibit enzyme activity. byjus.comlibretexts.orgkhanacademy.org

In the context of immucillin-induced toxicity, dGTP acts as a negative allosteric regulator (or inhibitor) of ribonucleotide reductase. nih.govacs.org The binding of dGTP to the allosteric site of RNR induces a conformational change in the enzyme, which reduces its catalytic activity and its ability to produce the necessary deoxyribonucleotides for DNA synthesis. nih.govlibretexts.org This allosteric inhibition is a critical downstream event following the primary inhibition of PNP by immucillins.

The concept of allosteric regulation is central to understanding how the effects of inhibiting a single enzyme, PNP, can be amplified to have such a profound and selective impact on cellular function. It demonstrates the interconnectedness of metabolic pathways and how the accumulation of a single metabolite can trigger a cascade of regulatory events with significant physiological consequences.

Impact on Broader Metabolic Networks (e.g., NAD+ Synthesis, Quorum Sensing)

Recent research has revealed that the impact of immucillins extends beyond purine metabolism, influencing other critical metabolic networks. One notable example is the regulation of nicotinamide (B372718) adenine dinucleotide (NAD+) synthesis. NAD+ is a vital coenzyme involved in numerous redox reactions and cellular signaling processes.

Studies have shown that PNP can cleave nicotinamide riboside (NR), a precursor for NAD+ synthesis, into nicotinamide (Nam). nih.gov By inhibiting PNP with Immucillin-H, the degradation of NR is blocked, thereby redirecting it towards the NAD+ synthesis pathway. nih.gov This can lead to increased NAD+ levels, which has been shown to be beneficial in certain contexts, such as protecting against NAD+ depletion induced by other chemical agents. nih.gov

The influence of immucillins on metabolic networks also has implications for microbial processes like quorum sensing. Quorum sensing is a system of cell-to-cell communication in bacteria that relies on the production and detection of signaling molecules. Some of these signaling pathways are linked to purine metabolism. While direct studies on the impact of immucillins on quorum sensing are still emerging, the known interference with central metabolic pathways suggests a potential for such interactions. scispace.comvt.edu

Future Research Directions for Immucillin Analogs

Development of Next-Generation Enzyme-Specific Immucillins

The evolution of Immucillin design has progressed through several generations, each refining the inhibitor's structure to more closely mimic the enzymatic transition state of specific targets, thereby enhancing potency and selectivity. pnas.org

First-Generation Immucillins , such as Immucillin-H (ImmH), were designed based on the transition state of bovine purine (B94841) nucleoside phosphorylase (PNP). pnas.orgnih.gov These analogs, featuring an iminoribitol ring, proved to be powerful, picomolar inhibitors of mammalian PNP, which is a key target for T-cell proliferative diseases. pnas.orgnih.govcinz.nzpnas.org

Second-Generation Analogs , including DADMe-Immucillin-H (Ulodesine) and DADMe-Immucillin-G, were developed based on the more dissociated SN1 transition state of human PNP. pnas.orgacs.org These compounds feature a methylene-bridged dihydroxypyrrolidine core, which allows for a greater distance between the ribocation mimic and the leaving group, resulting in even tighter binding to human PNP compared to the first generation. pnas.org This generation also yielded potent inhibitors for 5'-methylthioadenosine phosphorylase (MTAP), an enzyme critical to the polyamine pathway in mammals. acs.orgmedkoo.comnih.gov

Third and Fourth-Generation Immucillins represent a move toward synthetic simplification without sacrificing potency. pnas.orgnih.gov Acyclic analogs like DATMe-Immucillin-H and the achiral SerMe-Immucillin-H were developed. pnas.orgmdpi.com SerMe-Immucillin-H, despite its simpler, achiral structure, is one of the most powerful human PNP inhibitors known, with a dissociation constant in the low picomolar range. pnas.orgnih.gov Its flexible nature is thought to allow it to adopt an ideal conformation within the enzyme's active site. nih.gov

Future development in this area will focus on creating inhibitors with unparalleled specificity for different isozymes of a target enzyme or for homologous enzymes in pathogenic organisms versus their human counterparts. For instance, creating Immucillins that can discriminate between human PNP and the PNP from a parasite like Plasmodium falciparum is a key goal for anti-malarial drug design. scienceopen.comnih.gov

Exploration of Novel Target Enzymes for Immucillin Design

While PNPs and MTAPs have been the classical targets for Immucillin development, the underlying design principles are applicable to any N-ribosyltransferase. This opens up a vast landscape of novel enzyme targets for future research, particularly in the realm of infectious diseases.

Bacterial Nucleosidases: Helicobacter pylori, a bacterium linked to stomach ulcers, relies on the enzyme 5'-methylthioadenosine nucleosidase (MTAN) for its menaquinone synthesis. nih.govacs.org This pathway is absent in most of the normal human gut flora, making MTAN an excellent target for highly specific antibiotics. acs.orgresearchgate.net Immucillin analogs designed to inhibit H. pylori MTAN have shown potent antibiotic activity. acs.orgresearchgate.net

Parasitic Enzymes: Protozoan parasites are often purine auxotrophs, meaning they rely on salvaging purines from their host. This makes their purine salvage pathway enzymes attractive drug targets. cinz.nz

Plasmodium falciparum (malaria) expresses a unique PNP that can process 5'-methylthioinosine, a substrate not used by human PNP. scienceopen.comresearchgate.net This has led to the design of inhibitors like 5'-Methylthio-Immucillin-H (MT-ImmH), which preferentially inhibits the parasite's enzyme. scienceopen.comresearchgate.net

Trichomonas vaginalis possesses an unusual PNP that prefers adenosine, leading to the synthesis of Immucillin-A as a potential parasite-specific inhibitor. acs.orgnih.gov

Leishmania species rely on nucleoside hydrolases (NH) for purine salvage, making these enzymes prime targets for Immucillin-based therapies. frontiersin.org

Viral Enzymes: Immucillin-A (also known as Galidesivir) has demonstrated broad-spectrum antiviral activity. researchgate.netmdpi.com It acts as a prodrug that, once converted to its triphosphate form inside a cell, functions as a chain-terminator for viral RNA-dependent RNA polymerases. acs.orgnih.gov This mechanism makes it a candidate against a range of RNA viruses, including filoviruses and flaviviruses. acs.orgresearchgate.net

Other Transferases: The principles of Immucillin design are being extended to other enzyme families, such as tRNA-guanine transglycosylase (TGT), presenting new avenues for therapeutic intervention. acs.org

Integration of Advanced Computational and Experimental Methodologies

The design of potent Immucillin analogs is a synergy of sophisticated computational and experimental techniques. Future progress will depend on further integrating these methodologies to accelerate the discovery process.

Experimental Foundation - Kinetic Isotope Effects (KIEs): The cornerstone of Immucillin design is the experimental determination of the enzyme's transition state structure using KIEs. cinz.nznih.gov This technique provides an atomic-level view of the bond vibrations and geometry at the peak of the catalytic energy barrier, offering a precise blueprint for a stable analog. cinz.nzpnas.org

Computational Chemistry and Modeling: Quantum mechanical calculations are used in tandem with KIE data to build a detailed, three-dimensional model of the transition state. cinz.nzpnas.org Beyond this, computational tools are crucial for refining inhibitor designs.

Molecular Docking and Dynamics: These simulations are used to predict how a designed analog will bind within the enzyme's active site, assessing the fit and potential interactions. nih.govnih.gov

Virtual Screening: Ligand-based pharmacophore modeling and high-throughput virtual screening of large chemical libraries can identify novel scaffolds that mimic the key features of an Immucillin, potentially leading to new structural classes of inhibitors. nih.govnih.govresearchgate.net

Structural Biology: X-ray crystallography provides the ultimate validation of inhibitor design by revealing the precise atomic interactions between the Immucillin analog and the target enzyme's active site. pnas.orgacs.orgresearchgate.net These crystal structures often reveal unexpected features, such as additional pockets in the active site, that can be exploited in the next round of inhibitor design. researchgate.net

The future will see these tools become more predictive, using machine learning and AI to analyze vast datasets from structural biology, KIE experiments, and inhibitor screening to propose novel, highly potent, and specific Immucillin analogs with greater speed and accuracy. nih.gov

Design of Dual-Targeting or Multi-Targeting Immucillin Analogs

A burgeoning area of research is the design of single Immucillin molecules capable of inhibiting multiple targets. This strategy is particularly promising for complex diseases like cancer and infectious diseases.

The primary application of this concept has been in developing treatments for parasitic infections, where it is advantageous to inhibit both the host and the parasite enzyme. For example, DADMe-Immucillin-G is a potent inhibitor of both human and Plasmodium falciparum PNP. acs.orgnih.gov By inhibiting the host enzyme, it prevents the production of hypoxanthine, and by inhibiting the parasite enzyme, it blocks the parasite's ability to salvage any available purines. This dual action leads to "apurinic starvation" and death of the parasite. acs.orgnih.gov

This strategy leverages the fact that many Immucillins, while designed for a specific enzyme, often show high affinity for homologous enzymes. Future research will focus on fine-tuning the inhibitor structure to achieve a desired profile of dual-target inhibition. For instance, an analog could be engineered to be equipotent against two targets or to have a specific ratio of potencies. This approach could also be applied to cancer therapy by simultaneously targeting two different enzymes in a critical metabolic pathway, potentially leading to synergistic effects and overcoming drug resistance mechanisms. The dual function of P. falciparum PNP in both purine salvage and polyamine metabolism further strengthens the rationale for targeting a single enzyme to disrupt multiple essential pathways. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.